molecular formula C8H11ClN2 B8272478 6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride

6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride

Cat. No. B8272478
M. Wt: 170.64 g/mol
InChI Key: ROHBXFQSRZJDOT-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

Anhydrous 1M HCl in DCM (20 mL) was added slowly to the title compound of step 3 (570 mg, 2.43 mmol) in DCM (10 mL) at 0° C. After stirring at rt for 1.5 h, evaporation of the volatile components gave the title compound (400 mg, 96%) as a white solid. 1H NMR (CD3OD, 300 MHz): δ 7.66 (d, J=6.6 Hz, 1H), 6.88 (d, J=6.6 Hz, 1H), 3.04 (t, J=7.8, 7.2 Hz, 2H), 2.86 (t, J=7.8, 7.2 Hz, 2H), 2.17-2.27 (m, 2H). LCMS: 135 (M+1)+
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([NH:11]C(=O)OC(C)(C)C)[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[CH:5]=[CH:4][N:3]=1>C(Cl)Cl>[ClH:1].[C:2]1([NH2:11])[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
title compound
Quantity
570 mg
Type
reactant
Smiles
C1(=NC=CC2=C1CCC2)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the volatile components

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.C1(=NC=CC2=C1CCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.